![molecular formula C13H12N2O B14233895 1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde CAS No. 630390-33-9](/img/structure/B14233895.png)
1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a methyl group and a pyridinyl ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrole derivatives and pyridine aldehydes.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or acetonitrile, and catalysts such as palladium or copper complexes.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-(5-Methylpyridin-2-yl)ethanone: Shares structural similarities but differs in functional groups and reactivity.
1,4-Bis[2-(pyridin-4-yl)ethenyl]benzene: Another compound with pyridinyl ethenyl groups but with a different core structure.
Uniqueness: 1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
630390-33-9 |
|---|---|
Molekularformel |
C13H12N2O |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
1-methyl-5-(2-pyridin-4-ylethenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C13H12N2O/c1-15-12(4-5-13(15)10-16)3-2-11-6-8-14-9-7-11/h2-10H,1H3 |
InChI-Schlüssel |
XUDAMDNINHEXIF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=C1C=O)C=CC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


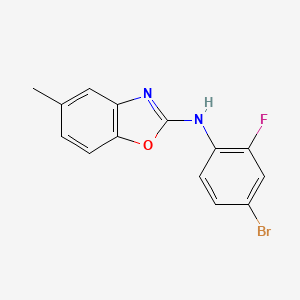
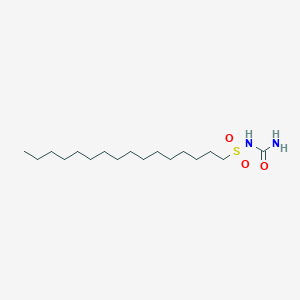
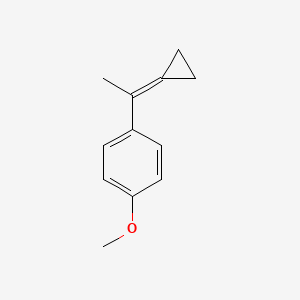

![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(2-fluorophenyl)methanimine](/img/structure/B14233821.png)
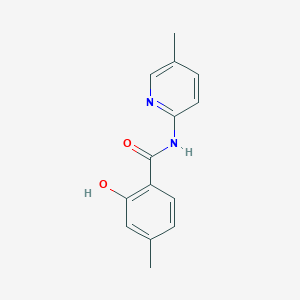
![N,N'-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide]](/img/structure/B14233835.png)
![(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14233850.png)
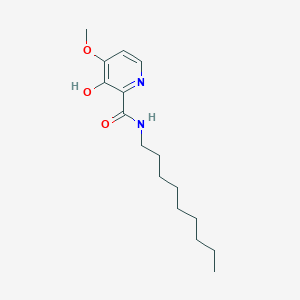
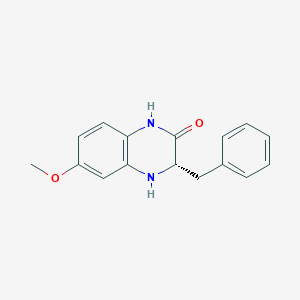
![N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14233865.png)
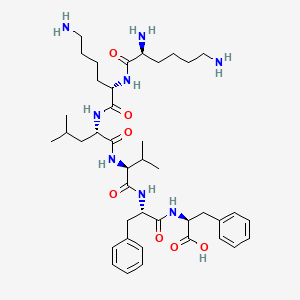
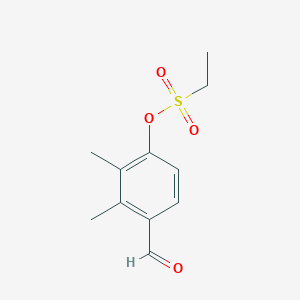
![Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl-](/img/structure/B14233882.png)
